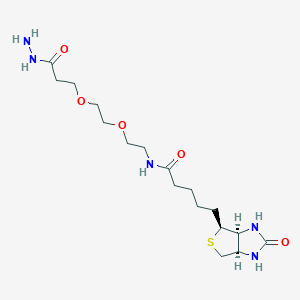

(+)-Biotin-PEG2-Hydrazide

Vue d'ensemble

Description

+)-Biotin-PEG2-Hydrazide is a small, water-soluble molecule that has been studied for its potential use in biochemical and physiological research. It is a derivative of biotin, a vitamin found in many foods, and is composed of a biotin moiety, a polyethylene glycol (PEG) chain, and a hydrazide group. This molecule has been used in a variety of scientific applications, including as a reagent in solid-phase peptide synthesis, as a bifunctional reagent for protein labeling, and as a tool for drug delivery. In

Applications De Recherche Scientifique

- Biotin-PEG2-Hydrazide can be utilized as a component in drug delivery systems. Its biocompatibility and ability to conjugate with other molecules make it an attractive choice for targeted drug delivery. Researchers have explored its use in delivering therapeutic agents specifically to cancer cells or inflamed tissues, enhancing treatment efficacy while minimizing side effects .

- Biotin-PEG2-Hydrazide serves as an excellent linker for bioconjugation and labeling purposes. Its hydrazide group allows selective attachment to carbonyl-containing molecules (such as aldehydes and ketones) via hydrazone formation. Scientists use this property to label proteins, antibodies, and other biomolecules with biotin, enabling subsequent detection or purification using streptavidin-based assays .

- Nanoparticles play a crucial role in various biomedical applications. Biotin-PEG2-Hydrazide can be functionalized onto the surface of nanoparticles, enhancing their stability, biocompatibility, and targeting capabilities. By attaching biotinylated nanoparticles to specific receptors on cells, researchers achieve precise drug delivery or imaging .

- The specific binding affinity of biotin to streptavidin is exploited in biosensors and diagnostic assays. Biotin-PEG2-Hydrazide can be incorporated into biosensor platforms, allowing sensitive detection of analytes. For instance, it can be immobilized on surfaces to capture biotinylated antibodies or antigens, facilitating rapid and accurate diagnostics .

- Researchers use Biotin-PEG2-Hydrazide to modify cell surfaces. By attaching biotin to cell membranes, they can subsequently interact with streptavidin-functionalized substrates. This technique enables cell sorting, isolation, and manipulation in tissue engineering, regenerative medicine, and cell-based therapies .

- The synthesis of Biotin-PEG2-Hydrazide using eco-friendly methods aligns with the principles of green chemistry. Researchers explore sustainable approaches to nanoparticle synthesis, reducing environmental impact while maintaining antimicrobial properties. This compound contributes to the growing field of green nanotechnology, emphasizing both healthcare benefits and environmental conservation .

Drug Delivery Systems

Bioconjugation and Labeling

Nanoparticle Functionalization

Biosensors and Diagnostics

Cell Surface Modification

Green Nanotechnology and Sustainability

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N5O5S/c18-22-15(24)5-7-26-9-10-27-8-6-19-14(23)4-2-1-3-13-16-12(11-28-13)20-17(25)21-16/h12-13,16H,1-11,18H2,(H,19,23)(H,22,24)(H2,20,21,25)/t12-,13-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYVXDGSDGZSGP-XEZPLFJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)NN)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Biotin-PEG2-Hydrazide | |

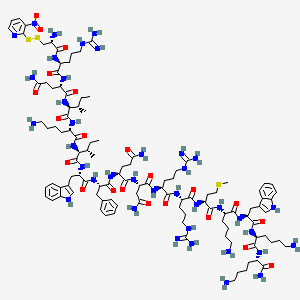

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)

![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)